molecular formula C22H16N4O2S2 B6553233 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040665-61-9

2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553233
CAS No.: 1040665-61-9
M. Wt: 432.5 g/mol
InChI Key: QSQPBRJVFAOQHK-UHFFFAOYSA-N
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Description

The compound 2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is fused with a thiophene ring and pyrimidinone, providing a planar structure conducive to π-π stacking interactions. The molecule is substituted at the 2-position with a sulfanyl group linked to a 1,2,4-oxadiazole moiety bearing a 2-methylphenyl group, and at the 3-position with a phenyl ring. The oxadiazole ring enhances metabolic stability and influences electronic properties, while the phenyl and methylphenyl groups contribute to hydrophobic interactions.

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-14-7-5-6-10-16(14)20-24-18(28-25-20)13-30-22-23-17-11-12-29-19(17)21(27)26(22)15-8-3-2-4-9-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQPBRJVFAOQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives reported in the literature.

Table 1: Structural and Functional Comparison of Thieno-Pyrimidinone Derivatives

Compound Name Core Structure Substituents (Position) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one - 2-(Methylphenyl-oxadiazole)-sulfanyl
- 3-Phenyl
Oxadiazole enhances stability; phenyl and methylphenyl improve lipophilicity
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one - 2-Benzylsulfanyl
- 3-Allyl
- 5-(4-Fluorophenyl)
Fluorophenyl enhances electronic effects; allyl group may influence conformational flexibility
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one - 6-Oxadiazole (2-chlorophenyl)
- 3-Difluorobenzyl
- 5-Methyl
Chlorophenyl and difluorobenzyl groups optimize steric and electronic interactions
2-[(3,5-Dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-allylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one - 2-Isoxazole (3,5-dimethyl)
- 3-Allyl
- 5-(4-Methylphenyl)
Isoxazole introduces hydrogen-bonding potential; methylphenyl aids in hydrophobic binding
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one - 2-Sulfanyl
- 3-Ethyl
- 5-Thiophene
Thiophene enhances π-stacking; ethyl group modifies solubility

Key Observations:

Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidinone core differs from the more common thieno[2,3-d]pyrimidinone scaffold in the orientation of the fused thiophene ring, which may affect binding to planar targets like enzymes .

Substituent Effects :

  • Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole in the target compound (vs. isoxazole in ) offers greater metabolic stability due to reduced susceptibility to hydrolysis .
  • Halogenated vs. Methyl Groups : Fluorophenyl (e.g., ) and chlorophenyl (e.g., ) substituents enhance electronic effects and binding affinity compared to methylphenyl in the target compound, though methylphenyl improves lipophilicity.

Synthetic Routes: The target compound’s synthesis likely involves coupling a preformed 1,2,4-oxadiazole with a thieno-pyrimidinone intermediate, analogous to methods using cesium carbonate/DMF for sulfanyl linkage formation (e.g., ). By contrast, compounds with isoxazole substituents (e.g., ) employ nucleophilic substitution under milder conditions.

Limitations in Available Data:

  • No direct pharmacological or physicochemical data (e.g., IC50, logP) for the target compound are provided in the evidence.
  • Comparisons rely on structural extrapolation and synthesis pathways rather than experimental results.

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